2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative with a substituted acetamide side chain. Its structure comprises:
- Core scaffold: A thieno[3,2-d]pyrimidin-4(3H)-one ring, a bicyclic system known for its bioactivity in kinase inhibition and antimicrobial applications.
- An ethyl linker connecting the thienopyrimidinone core to the acetamide nitrogen.
Properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13(2)28(25,26)15-5-3-14(4-6-15)11-17(23)20-8-9-22-12-21-16-7-10-27-18(16)19(22)24/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOIAWBIOPMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Isopropylsulfonyl group : Contributes to the compound's lipophilicity and potential binding interactions.
- Thieno[3,2-d]pyrimidine moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that the compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The thienopyrimidine structure is known to inhibit certain kinases involved in cell signaling pathways.
- Antagonistic Effects : The compound has shown potential as a GnRH antagonist, which could be beneficial in treating hormone-dependent conditions such as prostate cancer .
Biological Activity Overview
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth by targeting specific kinases involved in cancer progression. |
| Anti-inflammatory Effects | Reduces inflammation through inhibition of pro-inflammatory cytokines. |
| Hormonal Regulation | Acts as a GnRH antagonist, potentially lowering testosterone levels in specific cancers. |
Case Studies and Research Findings
- Anticancer Studies :
- Anti-inflammatory Research :
- Hormonal Studies :
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles in animal models. Further studies are required to fully understand its safety parameters and long-term effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural similarities with other acetamide derivatives featuring thienopyrimidinone or pyrimidinyl moieties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Substituent-Driven Pharmacological Differences
Electron-Withdrawing Groups: The isopropylsulfonyl group in the target compound enhances polarity and may improve solubility compared to the trifluoromethyl group in ’s compound . However, the latter’s CF₃ group could enhance metabolic stability.
Aromatic Substituents :
- The 4-chlorophenyl and 4-methylphenyl groups in ’s compound suggest higher lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s isopropylsulfonyl group may limit CNS activity.
Preparation Methods
Core Heterocycle Formation
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized via a Gewald reaction followed by cyclization:
Knoevenagel Condensation :
Gewald Reaction :
- The nitrile intermediate reacts with elemental sulfur (S₈) to form a 2-aminothiophene-3-carbonitrile derivative.
- Key Step : Intramolecular cyclization under basic conditions (e.g., NaOH) yields the thieno[3,2-d]pyrimidin-4(3H)-one core.
Functionalization at Position 3 :
Table 1. Optimization of Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
| Step | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel | L-proline/Et₂NH | 170 | 92–98 | |
| Cyclization | NaOH | 100 | 85 | |
| Amine coupling | DIPEA | 80 | 78 |
Synthesis of 2-(4-(Isopropylsulfonyl)phenyl)acetic Acid
Sulfonation and Oxidation
The synthesis of the sulfonamide-bearing aryl acetic acid involves a four-step sequence:
- Sulfonation of 4-Bromophenyl Acetate :
- Reaction with isopropyl thiol in H₂SO₄ at 60°C for 3 h yields 4-(isopropylthio)phenyl acetate.
- Oxidation to Sulfone :
- Ester Hydrolysis :
- Saponification with NaOH in ethanol affords 2-(4-(isopropylsulfonyl)phenyl)acetic acid.
Table 2. Reaction Conditions for Sulfonamide Synthesis
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|---|
| Sulfonation | H₂SO₄ | Neat | 60 | 89 | |
| Oxidation | mCPBA | CH₂Cl₂ | 0 → 20 | 93 | |
| Hydrolysis | NaOH | Ethanol | 20 | 95 |
Amide Coupling and Final Assembly
Activation and Conjugation
The acetic acid derivative is activated using EDCI/HOBt and coupled to the ethylamine-functionalized thieno-pyrimidine:
- Carboxylic Acid Activation :
- 2-(4-(Isopropylsulfonyl)phenyl)acetic acid (1 eq) is treated with EDCI (1.2 eq) and HOBt (1.2 eq) in DMF for 1 h at 0°C.
- Amide Bond Formation :
- Addition of thieno[3,2-d]pyrimidin-4(3H)-one ethylamine (1 eq) and DIPEA (2 eq) at room temperature for 12 h.
- Purification :
Table 3. Amide Coupling Optimization
| Activating Agent | Base | Time (h) | Yield (%) | Purity (HPLC) | |
|---|---|---|---|---|---|
| EDCI/HOBt | DIPEA | 12 | 82 | 98.5 | |
| HATU | DIPEA | 6 | 85 | 99.1 |
Characterization and Analytical Data
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
